molecular formula C90H132Cl5N27O12 B549296 Omiganan pentahydrochloride CAS No. 269062-93-3

Omiganan pentahydrochloride

Katalognummer: B549296
CAS-Nummer: 269062-93-3
Molekulargewicht: 1961.4 g/mol
InChI-Schlüssel: WTNSIKUBZJCPLJ-IQOWARLESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Stability and Degradation Pathways

Omiganan exhibits stability under acidic cleavage conditions but is susceptible to protease degradation due to its peptide backbone. Modifications (e.g., peptidomimetic analogs) enhance proteolytic resistance without compromising activity .

Mechanistic Interactions with Microbial Membranes

Omiganan disrupts microbial membranes via electrostatic interactions:

  • Cationic charge : Arginine and lysine residues (+5 charge at physiological pH) bind negatively charged microbial membranes.
  • Hydrophobic insertion : Tryptophan-rich domains penetrate lipid bilayers, causing leakage .

Table 2: Membrane Disruption Efficacy

OrganismMIC Range (μg/mL)Key Resistance Profile
Candida albicans32–128Intrinsic resistance to azoles (30.8%)
Staphylococcus aureus4–16MRSA and MSSA strains
Pseudomonas aeruginosa8–64Multidrug-resistant isolates

Synergistic Reactions with Antifungals

Omiganan combined with fluconazole shows synergistic effects against Candida spp.:

  • Fractional Inhibitory Concentration (FIC) Index : ≤0.5 (synergy) observed in 24 isolates, reducing omiganan MIC by ≥50% .

Table 3: Synergy with Fluconazole (Selected Candida spp.)

SpeciesOmiganan MIC Alone (μg/mL)Omiganan MIC with Fluconazole (μg/mL)FIC Index
C. albicans6416–320.25–0.5
C. glabrata25664–1280.5
C. tropicalis328–160.25–0.5

pH-Dependent Activity

Optimal antimicrobial activity occurs at neutral to slightly acidic pH (5.5–7.4), aligning with skin and mucosal environments . Protonation of arginine residues enhances cationic charge, improving membrane binding .

Oxidative and Thermal Stability

  • Thermal degradation : Stable at ≤25°C for 12 weeks in gel formulations .
  • Oxidative susceptibility : Tryptophan residues may oxidize under prolonged UV exposure, necessitating opaque packaging .

Key Research Findings

  • Synthesis Efficiency : Crude yield post-cleavage is ≥60%, with HPLC purification achieving >95% purity .
  • Mechanistic Selectivity : Minimal hemolytic activity (HC50 > 200 μM) due to preferential microbial membrane targeting .
  • Clinical Formulation : 1% gel (10,000 μg/mL) maintains stability and potency against pathogens with MICs ≤256 μg/mL .

Biologische Aktivität

Omiganan pentahydrochloride, also known as MBI 226, is a synthetic cationic peptide that has garnered attention for its broad-spectrum antimicrobial activity. It is primarily being developed as a topical agent for preventing infections associated with catheters and other medical devices. This article explores the biological activity of omiganan, including its mechanisms of action, efficacy against various pathogens, and potential clinical applications.

This compound is composed of 12 amino acids with a cationic nature, which facilitates its interaction with negatively charged bacterial membranes. The mechanism of action involves the disruption of bacterial cell membranes, leading to cell lysis. This is achieved through several proposed models:

  • Barrel-Stave Model : The peptide inserts itself into the membrane, forming pores that disrupt membrane integrity.
  • Toroidal Pore Model : The peptide creates toroidal pores that allow leakage of cellular contents.
  • Carpet Model : The peptide coats the membrane surface, leading to destabilization and eventual lysis.

Antimicrobial Spectrum

Omiganan exhibits potent activity against a variety of gram-positive and gram-negative bacteria, as well as fungi. The following table summarizes its minimum inhibitory concentrations (MICs) against key pathogens:

Pathogen MIC (mg/L) Comments
Staphylococcus aureus≤32Effective against methicillin-resistant strains
Coagulase-negative staphylococci1-8Highly active (MIC50 = 4 mg/L)
Enterococcus faecium416-fold more active than Enterococcus faecalis
Enterococcus faecalis64
Escherichia coli32Potency unaffected by ESBL production
Klebsiella spp.128Increased MIC in ESBL-positive strains
Pseudomonas aeruginosa128Effective against both susceptible and resistant strains
Candida albicans16-256Most active against C. tropicalis and C. albicans

Efficacy in Clinical Settings

Research has demonstrated the effectiveness of omiganan in preventing catheter-associated infections. A study involving clinical isolates from patients revealed that omiganan inhibited all tested gram-positive isolates at concentrations ≤128 mg/L and gram-negative isolates at ≤1024 mg/L . Its potency remains consistent regardless of resistance mechanisms such as methicillin resistance in staphylococci or vancomycin resistance in enterococci.

Case Studies

  • Preventing Catheter-Associated Infections : In a clinical trial assessing the safety and efficacy of omiganan gel for preventing infections in patients with indwelling catheters, results indicated significant reduction in infection rates compared to controls. The gel formulation was well-tolerated with minimal adverse effects.
  • Biofilm Inhibition : Omiganan has been shown to inhibit biofilm formation by Candida albicans and various bacterial species. This property is particularly important in treating infections where biofilm formation complicates treatment outcomes .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Omiganan pentahydrochloride against bacterial pathogens?

this compound, a synthetic cationic antimicrobial peptide, disrupts bacterial membranes through electrostatic interactions. Its positively charged residues bind to negatively charged phospholipids on microbial membranes, increasing permeability and causing leakage of intracellular components (e.g., ions, proteins). This mechanism is effective against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as demonstrated in membrane interaction studies . Unlike conventional antibiotics, its membrane-targeting action reduces the likelihood of resistance development.

Q. How is this compound synthesized, and what are the critical parameters affecting its purity and stability?

The peptide is synthesized via solid-phase peptide synthesis (SPPS), with sequential addition of protected amino acids (sequence: Ile-Leu-Arg-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-Lys-NH₂). Critical parameters include:

  • Side-chain protection : Temporary and permanent protecting groups (e.g., Fmoc for amines) prevent unwanted reactions during synthesis .
  • Purification : High-performance liquid chromatography (HPLC) ensures ≥98% purity, with residual solvents (e.g., acetic acid) controlled to 5–12% .
  • Stability : Storage at -20°C in lyophilized form minimizes degradation; exposure to light or moisture reduces activity .

Q. What in vitro models are commonly used to evaluate the antimicrobial efficacy of this compound?

Standard models include:

  • Minimum Inhibitory Concentration (MIC) assays : MIC values for S. aureus range from 2–64 µg/mL, depending on salt form (e.g., pentahydrochloride vs. acetate) and bacterial strain .
  • Time-kill kinetics : Evaluates bactericidal activity over 24 hours, showing rapid reduction in colony-forming units (CFUs) at concentrations ≥16 µg/mL .
  • Biofilm disruption assays : Measures reduction in biofilm biomass on catheter surfaces, a key model for catheter-related infection prevention .

Advanced Research Questions

Q. How do variations in experimental conditions (e.g., salt form, pH) influence the measured MIC values of this compound against multidrug-resistant Staphylococcus aureus?

MIC values vary significantly with salt form. For example:

  • Pentahydrochloride : MIC₅₀/MIC₉₀ = 16–32 µg/mL against MRSA .
  • Acetate : Lower MICs (e.g., 4–8 µg/mL) due to improved solubility and membrane interaction . pH also modulates activity; acidic environments enhance protonation of arginine residues, increasing cationic charge and membrane binding . Researchers must standardize salt forms and pH in assays to ensure reproducibility.

Q. What methodological challenges arise when translating in vitro efficacy data of this compound to in vivo models, and how can these be addressed?

Key challenges include:

  • Solubility and stability : Omiganan precipitates in aqueous solutions at neutral pH. Preclinical studies use formulations with DMSO (≤10%), PEG-300, or Tween-80 to enhance solubility .
  • Toxicity : High systemic doses cause hemolysis. Topical application (e.g., 1% gel) minimizes systemic exposure, as validated in Phase III trials for catheter-site infections .
  • Biofilm penetration : Adding chelating agents (e.g., EDTA) to formulations improves biofilm penetration in murine models .

Q. How can researchers resolve contradictions in this compound's activity data across different bacterial strains or clinical isolates?

Discrepancies often arise from:

  • Strain-specific membrane composition : Pseudomonas aeruginosa with modified lipopolysaccharide (LPS) shows reduced susceptibility .
  • Experimental protocols : Differences in inoculum size, growth media, or endpoint criteria (e.g., 90% vs. 99% inhibition) affect MIC comparisons . To address these, researchers should:
  • Use standardized CLSI/EUCAST guidelines for MIC assays.
  • Include control strains (e.g., ATCC 29213 for S. aureus) in parallel testing .
  • Perform mechanistic studies (e.g., membrane depolarization assays) to confirm activity against resistant isolates .

Q. What are the implications of this compound's Phase III trial outcomes for future clinical research design?

In Phase III trials, Omiganan reduced catheter-site infections by 49% compared to povidone-iodine. However, efficacy varied by infection type (e.g., limited activity against fungal biofilms) . Future trials should:

  • Stratify patients by pathogen type (e.g., Candida vs. Staphylococcus).
  • Optimize gel formulations for prolonged residence time on skin .
  • Incorporate combination therapies with conventional antibiotics to prevent resistance .

Eigenschaften

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;pentahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H127N27O12.5ClH/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91;;;;;/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102);5*1H/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-;;;;;/m0...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNSIKUBZJCPLJ-IQOWARLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H132Cl5N27O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1961.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269062-93-3, 626233-83-8
Record name Omiganan pentahydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269062933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omiganan pentahydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0626233838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omiganan pentahydrochloride
Reactant of Route 2
Omiganan pentahydrochloride
Reactant of Route 3
Omiganan pentahydrochloride
Reactant of Route 4
Omiganan pentahydrochloride
Reactant of Route 5
Omiganan pentahydrochloride
Reactant of Route 6
Omiganan pentahydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.